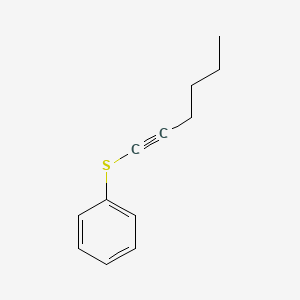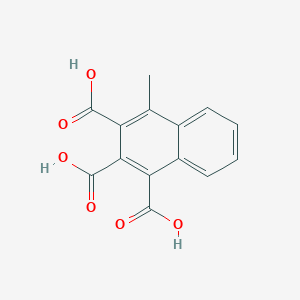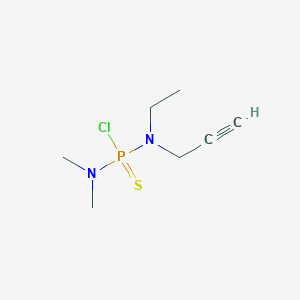![molecular formula C11H25BO2S B14294686 Dibutyl [2-(methylsulfanyl)ethyl]boronate CAS No. 118890-96-3](/img/structure/B14294686.png)
Dibutyl [2-(methylsulfanyl)ethyl]boronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl [2-(methylsulfanyl)ethyl]boronate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl [2-(methylsulfanyl)ethyl]boronate typically involves the reaction of dibutylboronic acid with 2-(methylsulfanyl)ethyl alcohol under anhydrous conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the boronate ester. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Dibutyl [2-(methylsulfanyl)ethyl]boronate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boronate ester back to the parent alcohol and boronic acid.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted boronates, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Dibutyl [2-(methylsulfanyl)ethyl]boronate has several scientific research applications:
Biology: The compound can be used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the design of boron-containing drugs that can target specific enzymes or receptors.
作用機序
The mechanism of action of dibutyl [2-(methylsulfanyl)ethyl]boronate involves its ability to participate in transmetalation reactions, particularly in the presence of palladium catalysts. In Suzuki–Miyaura coupling, the boronate ester transfers its organic group to the palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic partner. This process is facilitated by the unique electronic properties of the boronate ester, which make it a highly effective nucleophile .
類似化合物との比較
Similar Compounds
- Dibutylboronic acid
- Phenylboronic acid
- Pinacolboronate esters
Uniqueness
Dibutyl [2-(methylsulfanyl)ethyl]boronate is unique due to the presence of the methylsulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective activation or deactivation of functional groups is required. Compared to other boronates, it offers enhanced reactivity and stability under a variety of reaction conditions .
特性
CAS番号 |
118890-96-3 |
|---|---|
分子式 |
C11H25BO2S |
分子量 |
232.20 g/mol |
IUPAC名 |
dibutoxy(2-methylsulfanylethyl)borane |
InChI |
InChI=1S/C11H25BO2S/c1-4-6-9-13-12(8-11-15-3)14-10-7-5-2/h4-11H2,1-3H3 |
InChIキー |
FOTVSEJVXYBLDY-UHFFFAOYSA-N |
正規SMILES |
B(CCSC)(OCCCC)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


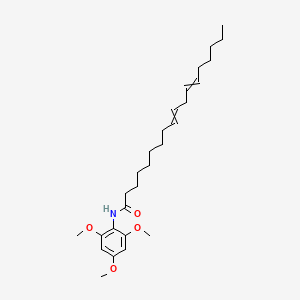
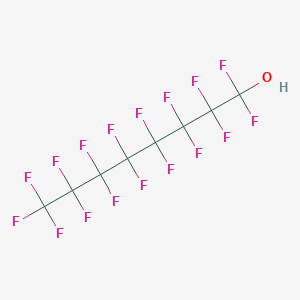
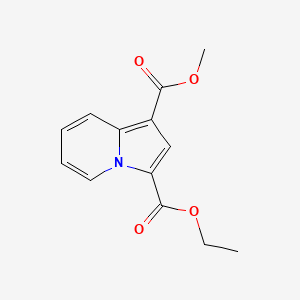
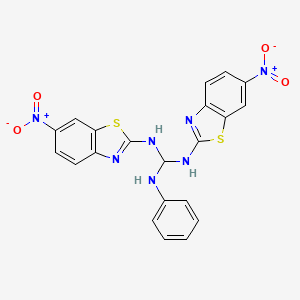
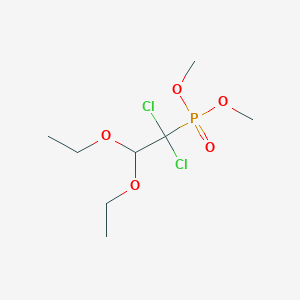

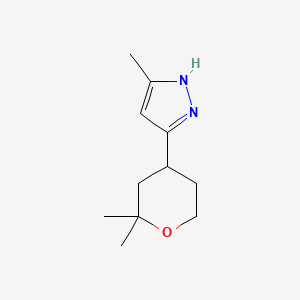
![2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol](/img/structure/B14294635.png)

![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)
![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)
